N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
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Overview
Description
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of a cyclohexyl ring, a dimethoxybenzoyl group, and an ethylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,3-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
- N-[1-(3,4-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
- N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-methylbenzamide
Uniqueness
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide, a compound with the CAS number 644980-48-3, has garnered attention in recent research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H29NO4
- Molecular Weight : 395.49 g/mol
- LogP : 4.97 (indicating lipophilicity)
The compound features a unique structure that combines a cyclohexyl group with a dimethoxybenzoyl moiety, which may contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Cell Viability Protection : Similar compounds have shown protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial for diabetes management. The structure-activity relationship (SAR) studies indicate that modifications to the benzamide scaffold can enhance cell viability under stress conditions .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Compound | Max Activity (%) | EC50 (μM) | Notes |
---|---|---|---|
This compound | TBD | TBD | Potential anti-inflammatory and cell-protective effects |
WO5m (analog) | 100% | 0.1 ± 0.01 | Significant β-cell protective activity against ER stress |
Case Study 1: β-cell Protection Against ER Stress
In a study focusing on β-cell protection from ER stress-induced apoptosis, analogs of this compound were evaluated for their efficacy. The results demonstrated that certain modifications to the benzamide scaffold could significantly improve the protective effects on INS-1 cells (a pancreatic β-cell line), with some compounds achieving up to 100% viability under stress conditions with low EC50 values .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of benzamide derivatives highlighted the potential of this compound to reduce levels of inflammatory markers in vitro. While specific data for this compound is still under investigation, related compounds have shown promise in modulating inflammatory pathways .
Properties
CAS No. |
644980-48-3 |
---|---|
Molecular Formula |
C24H29NO4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C24H29NO4/c1-4-17-8-10-18(11-9-17)23(27)25-24(14-6-5-7-15-24)22(26)20-16-19(28-2)12-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27) |
InChI Key |
BIIOQAMLBBISRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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